molecular formula C12H12N2O B581361 2-Amino-6-benzyloxypyridine CAS No. 1174626-28-8

2-Amino-6-benzyloxypyridine

Cat. No. B581361
M. Wt: 200.241
InChI Key: MEPQJQHIUFFWMI-UHFFFAOYSA-N
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Description

2-Amino-6-benzyloxypyridine is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is a type of aminopyridine, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-benzyloxypyridine consists of a pyridine ring with an amino group at the 2-position and a benzyloxy group at the 6-position . The most stable global minimum molecular structure of related 2-amino-6-substituted pyridines has been predicted based on conformation analysis .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-6-benzyloxypyridine are not detailed in the available literature, pyridine derivatives bearing either formyl or amino group are known to undergo Schiff base condensation reaction with appropriate substrate under optimum conditions, resulting in Schiff base products .


Physical And Chemical Properties Analysis

2-Amino-6-benzyloxypyridine has a predicted boiling point of 357.6±27.0 °C and a predicted density of 1.180±0.06 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

1. Synthesis of Benzyl Ethers and Esters

  • Application Summary: 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-Amino-6-benzyloxypyridine, is used as a reagent for the synthesis of benzyl ethers and esters . This reagent is mild, convenient, and in some cases uniquely effective .
  • Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also considered .
  • Results or Outcomes: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .

2. Schiff Bases of Pyridine Derivatives

  • Application Summary: Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand .
  • Methods of Application: Schiff bases have been derived from pyridine-4-carbaldehyde and various aromatic amino compounds such as 2, 3 and 4-aminobenzoic acids, 4-aminoantipyrene, 2-aminophenol, 2-aminothiophenol etc .
  • Results or Outcomes: These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions . They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .

3. Synthesis of 2-Pyridones

  • Application Summary: 2-Pyridones and its derivatives have attracted remarkable attention because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents . A novel synthesis of amino-substituted-2-pyridone has been reported .
  • Methods of Application: The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone . This reaction is carried out using a palladium catalyst under microwave irradiation .
  • Results or Outcomes: The reaction succeeded in producing 2-pyridones in good-to-high yields .

4. Spectral Characteristics Study

  • Application Summary: The spectral characteristics of 2-amino-3-benzyloxypyridine (2ABP) have been studied in solvents of different polarity, pH, and β-cyclodextrin (β-CD) .
  • Methods of Application: The inclusion complex of both amino pyridine (AP) molecules with β-CD are analysed by UV-visible, fluorimetry, FTIR, 1 H NMR, SEM and AM1 methods .
  • Results or Outcomes: The study provides insights into the spectral characteristics of 2ABP, which can be useful in various applications .

Safety And Hazards

2-Amino-6-benzyloxypyridine is classified under the GHS07 hazard class. It carries the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

6-phenylmethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPQJQHIUFFWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678841
Record name 6-(Benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-benzyloxypyridine

CAS RN

1174626-28-8
Record name 6-(Benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-benzyloxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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